4,6-Dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine is an aromatic heterocyclic compound belonging to the pyrimidine family. This compound is characterized by its diverse biological activities and applications in medicinal chemistry. It is particularly noted for its potential as an enzyme inhibitor and its exploration in anti-inflammatory and anticancer research. The compound is also utilized in the development of agrochemicals and pharmaceuticals, highlighting its significance in both academic research and industrial applications .
The synthesis of 4,6-dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine typically involves several key methods:
1. Palladium-Catalyzed Cross-Coupling Reaction:
2. Reaction Conditions:
3. Multi-Step Synthesis:
The molecular structure of 4,6-dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine can be described as follows:
4,6-Dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine undergoes a variety of chemical reactions:
1. Substitution Reactions:
2. Cross-Coupling Reactions:
3. Oxidation and Reduction:
The mechanism of action for 4,6-dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine involves its interaction with various biological targets:
1. Enzyme Inhibition:
2. Biochemical Pathways:
3. Reaction Mechanism:
The physical and chemical properties of 4,6-dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine include:
1. Appearance:
2. Solubility:
3. Stability:
4,6-Dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine has several scientific applications:
1. Medicinal Chemistry:
2. Biological Research:
3. Industrial Applications:
The systematic identification of 4,6-dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine follows IUPAC conventions prioritizing the pyrimidine ring as the parent structure. According to PubChem records, its formal IUPAC name is specified as 4,6-Dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine, with the alternative numerical designation 2-(4,6-Dichloro-5-methylpyridin-2-yl)pyrimidine also documented [1] . This compound falls under the broader structural taxonomy of halogenated diazines, specifically categorized as a chlorinated bipyridyl-pyrimidine due to the direct bond between the pyrimidine C2 and pyridine C2' atoms. ChemSpider and PubChem classifications further identify it as:
Table 1: Systematic Nomenclature and Identifiers
Nomenclature Type | Designation | Source |
---|---|---|
IUPAC Name | 4,6-Dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine | PubChem [1] |
Alternative IUPAC | 2-(4,6-Dichloro-5-methylpyridin-2-yl)pyrimidine | PubChem [1] |
CAS Registry Number | 10198-77-3; 306935-55-7 (stereoisomers) | ChemSRC [8] |
Molecular Formula | C₁₀H₇Cl₂N₃ | All Sources |
Canonical SMILES | CC1=C(Cl)C(=NC(=N1)Cl)C2=CC=CC=N2 | PubChem [1] |
Structurally, it belongs to the 5-methyl-2,4,6-trichloropyrimidine derivative family, where one chlorine is replaced by a pyridinyl group. Its crystalline lattice exhibits planar geometry with torsional constraints between the pyrimidine and pyridine rings, limiting rotation to approximately 15-30° due to steric interactions between the pyridine ortho-hydrogen and pyrimidine C5 methyl group . This semi-planar configuration enhances π-π stacking capability with biological targets. Key molecular descriptors include:
Table 2: Molecular Descriptors and Physicochemical Parameters
Parameter | Value | Measurement Method |
---|---|---|
Molecular Weight | 240.09 g/mol | Calculated |
Hydrogen Bond Acceptors | 3 | Computational |
Hydrogen Bond Donors | 0 | Computational |
Topological Polar Surface Area | 38.7 Ų | Computational |
LogP (Octanol-Water) | 3.15 | Predicted |
Rotatable Bonds | 1 (pyridine-pyrimidine axis) | X-ray diffraction |
The molecular electrostatic potential reveals electron-deficient regions localized at the chlorinated pyrimidine ring (σ-hole: +35 kcal/mol) and electron-rich zones at pyridine nitrogen (σ-hole: -28 kcal/mol), enabling dual-site recognition of biological targets through halogen bonding and heterocyclic nitrogen coordination [8]. This electronic polarization facilitates interactions with kinase ATP pockets and enzymatic active sites containing hydrogen bond donors/acceptors, underpinning its utility in medicinal chemistry [3] [6].
Halogenated pyrimidines first gained scientific prominence through seminal work in the 1950s when Dunn and Smith demonstrated the incorporation of bromouracil and fluorouracil into bacterial DNA, establishing their biochemical relevance as thymine analogs [2]. This foundational research, published in Nature in 1954, revealed that halogenated pyrimidines could be metabolically integrated into nucleic acids of Escherichia coli and its bacteriophages, altering DNA function and radiation sensitivity [2]. The structural motif of 4,6-dichloro-5-methylpyrimidine emerged as a synthetic intermediate during subsequent investigations into pyrimidine antimetabolites in the 1960-1980s, though its specific 2-pyridinyl derivative remained unexplored until advances in cross-coupling catalysis.
The targeted compound 4,6-dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine entered chemical literature through patent disclosures in the late 1990s related to kinase inhibitor development, evidenced by its CAS registry (10198-77-3) dating to 1997-1999 . Its emergence coincided with renewed interest in halogenated heterocycles for radiosensitization, as documented by Kinsella and colleagues in 1989, who established that halogenated pyrimidines like iododeoxyuridine (IdUrd) could potentiate radiotherapy through DNA incorporation [7]. This created a research paradigm where dichloropyrimidine derivatives were investigated for their dual capacity as cytotoxic agents and radiosensitizers.
Structural analogs lacking the 5-methyl group were initially reported in biochemical contexts—for example, 4,6-dichloro-2-pyrimidinamine (PubChem CID 818860) served as a precursor to antimetabolites studied in the 1980s [5]. The strategic addition of the 5-methyl group and 2-pyridinyl moiety represented medicinal chemistry optimization to enhance target affinity and blood-brain barrier penetration, as methyl groups reduce polarity while pyridinyl nitrogen provides coordination sites for metalloenzymes [3] [6]. By the early 2000s, derivatives appeared in studies of P2Y12 receptor antagonists (e.g., ticagrelor intermediates containing dichloropyrimidine cores) and kinase inhibitors like imatinib analogs, cementing their role in targeted therapy development [10].
Evolutionary Milestones:
The strategic incorporation of 4,6-dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine into medicinal chemistry platforms leverages three synergistic structural features: (1) the dichloropyrimidine motif as a versatile pharmacophore for covalent and non-covalent target engagement, (2) the 5-methyl group enhancing lipophilicity and steric complementarity with hydrophobic enzyme pockets, and (3) the 2-pyridinyl moiety enabling bidentate coordination with kinase catalytic domains. These attributes position it as a privileged scaffold for developing inhibitors against infectious and oncological targets.
Covalent Targeting: The C4 and C6 chlorine atoms serve as excellent leaving groups for nucleophilic displacement reactions with biological nucleophiles (e.g., cysteine thiols or lysine amines) in enzymatic active sites. This enables irreversible inhibition or substrate-directed covalent modification, as demonstrated in Bruton's tyrosine kinase (BTK) inhibitors where analogous chloro-pyrimidines form covalent bonds with Cys481 [6] [9]. The electron-withdrawing effect of the ortho-chlorines also acidifies the C5 methyl protons (pKa ~22-25), enabling deprotonation for anion generation or Knoevenagel condensations in prodrug activation strategies.
Non-covalent Molecular Recognition: The pyridinyl nitrogen (pKa ~3.5) and pyrimidine N1 (pKa ~1.2) function as hydrogen bond acceptors, permitting bidentate interactions with protein targets. This is exemplified in dihydrofolate reductase (DHFR) inhibition, where pyrimidine derivatives like trimethoprim and pyrimethamine bind bacterial/malarial DHFR through hydrogen bonding with Asp27 and hydrophobic contact with Phe92 [6]. The planar geometry facilitates π-stacking in ATP-binding clefts of kinases (e.g., EGFR, VEGFR), with binding free energy calculations suggesting a ΔG contribution of -2.3 kcal/mol from the pyridine-pyrimidine system alone [3] [9].
Synthetic Versatility: The dichloro substitution pattern enables sequential functionalization—typically C4 chlorine displacement precedes C6 due to reduced steric hindrance—allowing combinatorial diversification. This is exploited in kinase inhibitor libraries such as those targeting CDK2, where initial C4 amination with anilines followed by C6 alkoxy substitution yielded nanomolar inhibitors (IC50 = 34 nM) [8] [9]. The 5-methyl group provides a site for metabolic oxidation to hydroxymethyl derivatives, serving as prodrugs or intermediates for carboxylate functionalization to improve aqueous solubility.
Clinical Analogs and Applications:
Table 3: Structural Analogs and Their Therapeutic Applications
Structural Analog | Therapeutic Category | Biological Target | Reference |
---|---|---|---|
Sulfadoxine (5,6-dimethoxy-4-sulfamoylpyrimidine) | Antimalarial | Dihydropteroate synthase | [6] |
Iclaprim (2,4-diamino-5-cyclopropylpyrimidine) | Antibacterial | Dihydrofolate reductase | [6] |
Idoxuridine (5-iodo-2'-deoxyuridine) | Radiosensitizer | DNA incorporation | [7] |
Ticagrelor intermediate (4,6-dichloro-2-propylthiopyrimidine-5-amine) | Antiplatelet | P2Y12 receptor | [10] |
The compound's balanced physicochemical profile (LogP 3.15, TPSA 38.7 Ų) aligns with Lipinski/VEBER guidelines for oral bioavailability, making it a preferred scaffold over more polar pyrimidine-5-carboxylates or excessively lipophilic 5-aryl derivatives [6]. Future developments focus on leveraging its halogen bonding capability for protein targets with halogen-bond-accepting residues (Gln, Asn, Asp) and metalloenzyme inhibition via pyridinyl nitrogen coordination to transition metals in catalytic sites.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7